molecular formula C24H25N3S2 B460323 6-tert-butyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 327068-44-0

6-tert-butyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B460323
CAS No.: 327068-44-0
M. Wt: 419.6g/mol
InChI Key: FDPZALKHHMSFIB-UHFFFAOYSA-N
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Description

6-tert-butyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the tert-butyl, pyridin-2-ylmethyl, sulfanyl, thiophen-2-yl, and carbonitrile groups through a series of substitution and coupling reactions. Specific reagents and catalysts, such as palladium or nickel complexes, are often used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. Additionally, green chemistry principles might be applied to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonitrile group would produce primary amines .

Scientific Research Applications

6-tert-butyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-tert-butyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-butyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

6-tert-butyl-2-(pyridin-2-ylmethylsulfanyl)-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3S2/c1-24(2,3)16-9-10-20-18(13-16)22(21-8-6-12-28-21)19(14-25)23(27-20)29-15-17-7-4-5-11-26-17/h4-8,11-12,16H,9-10,13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPZALKHHMSFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=CC=N3)C#N)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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